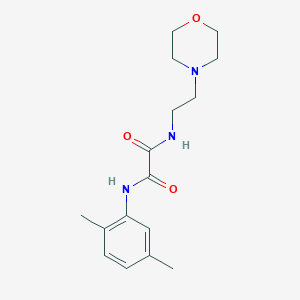
N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their transformations or structures, which can provide insight into the behavior of similar compounds. For instance, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil is studied, showing how environmental factors influence the chemical changes of such compounds . Additionally, the crystal and molecular structure of a palladium complex with a morpholine moiety is analyzed, which could offer some parallels in terms of molecular interactions and coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves various reactions including cyclization and hydrolysis as seen in the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . Although the exact synthesis route for N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not provided, similar compounds can undergo transformations in different conditions, such as varying soil temperatures, which affect the rate of chemical changes. These insights suggest that the synthesis of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide might also be sensitive to environmental conditions.
Molecular Structure Analysis
The molecular structure of compounds with morpholine moieties can be complex, as evidenced by the crystal structure analysis of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) . This compound forms an orthorhombic crystal system and exhibits a planar coordination around the palladium atom. While the structure of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not directly discussed, the structural data from related compounds can be indicative of the potential coordination and bonding patterns that might be present in the oxalamide derivative.
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and hydrolysis, as seen with N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . These reactions are influenced by factors such as soil temperature and moisture content. Although the specific chemical reactions of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide are not detailed, it can be inferred that similar environmental factors could affect its reactivity and the types of chemical transformations it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can be deduced from the behavior of related compounds in different environments. For example, the rate of transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is highly dependent on temperature, which suggests that the physical stability and reactivity of similar compounds like N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide may also vary with temperature . The negligible herbicidal activity of the transformation products also indicates that the biological properties of these compounds can significantly change upon reaction .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Copper-Catalyzed Coupling Reactions: A study by Ying Chen, Sailuo Li, Lanting Xu, and D. Ma (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process resulted in the formation of internal alkynes with great diversity, demonstrating the potential of oxalamide derivatives in facilitating complex organic transformations (Chen et al., 2023).
Material Science and Structural Chemistry
- Synthesis and Complexation in Material Science: A study by A. Singh, J. Sooriyakumar, S. Husebye, and K. Törnroos (2000) involved the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research provides insight into the structural and electronic properties of oxalamide derivatives when used in complexation reactions, which is significant for the development of new materials and catalysts (Singh et al., 2000).
Antifungal Applications
- Antifungal Agents: D. Bardiot, K. Thevissen, K. De Brucker, and colleagues (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida species and other fungi. This highlights the potential of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide derivatives in developing new antifungal treatments (Bardiot et al., 2015).
Propriétés
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-13(2)14(11-12)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOOEHUUVSTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
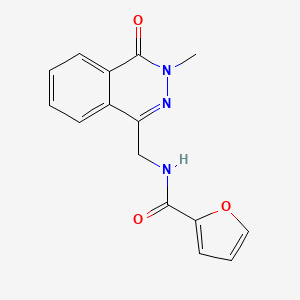
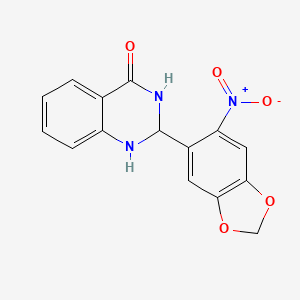
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
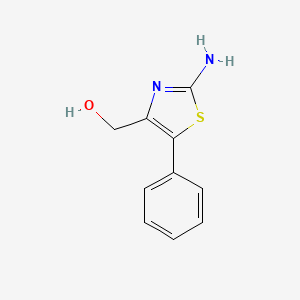
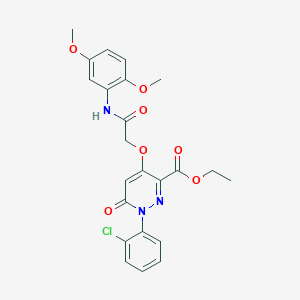
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)